molecular formula C23H21Cl2N3OS B2469664 1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450341-14-7

1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No. B2469664
M. Wt: 458.4
InChI Key: UJIVORVJGMSXTF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H21Cl2N3OS and its molecular weight is 458.4. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

  • Novel Syntheses Approaches : The compound and its derivatives are synthesized through various chemical reactions, providing new scaffolds for antimicrobial activities. For instance, the synthesis of thieno[3,2-d]pyrimidines and their evaluation for antimicrobial activity show potential against Gram-negative and Gram-positive bacteria. Compounds with specific substitutions exhibit higher antifungal activity compared to standard treatments, highlighting their relevance in drug discovery and antimicrobial resistance studies (Hafez, El-Gazzar, & Zaki, 2016).

  • Molecular Docking Studies : Research includes molecular docking studies to understand the interaction of synthesized compounds with biological targets. These studies help in identifying potential applications in cancer therapy and antimicrobial resistance. For example, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrate the compounds' potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Biological Activities

  • Anticancer and Antimicrobial Potential : Several studies focus on the synthesis of derivatives and their evaluation for anticancer and antimicrobial activities. The research indicates that specific structural modifications can enhance the biological activity of these compounds. For instance, novel pyrazole derivatives with various moieties and pyrazolo[4,3-d]-pyrimidine derivatives show significant antimicrobial and anticancer properties, making them potential candidates for further drug development (Rahmouni et al., 2016).

  • Regioselective Synthesis Under Ultrasound Irradiation : The efficient and highly regioselective synthesis of compounds under ultrasound irradiation showcases a novel approach to obtaining these derivatives. This method significantly reduces reaction times and enhances yield, demonstrating the compound's versatility and potential for scalable production (Machado et al., 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3OS/c24-16-8-6-15(7-9-16)23(10-1-2-11-23)22(29)26-21-19-13-30-14-20(19)27-28(21)18-5-3-4-17(25)12-18/h3-9,12H,1-2,10-11,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIVORVJGMSXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CSCC4=NN3C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

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